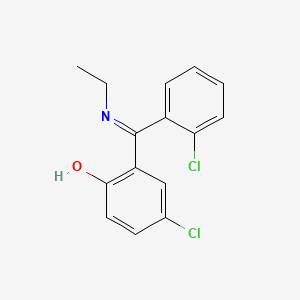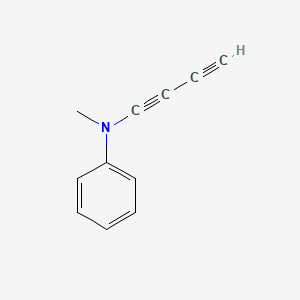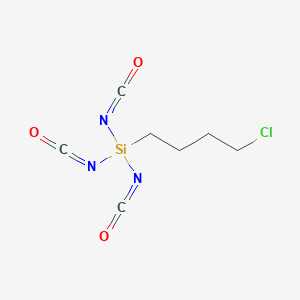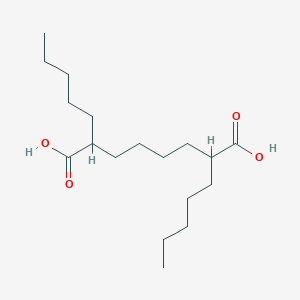
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is a chemical compound with the molecular formula C6H12GeO4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediate products. The general reaction scheme can be represented as follows:
GeCl4+2CH3OH+CH3MgBr→C6H12GeO4+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
科学研究应用
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and electronic components.
作用机制
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dimethoxypropane: A related compound used as a water scavenger in organic synthesis.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a similar dioxolane structure but different functional groups.
Uniqueness
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is unique due to its germanium content, which imparts distinct chemical properties and potential applications not found in similar carbon-based compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
属性
CAS 编号 |
79189-64-3 |
|---|---|
分子式 |
C6H14GeO4 |
分子量 |
222.80 g/mol |
IUPAC 名称 |
2,2-dimethoxy-4-methyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C6H14GeO4/c1-6-4-5-10-7(8-2,9-3)11-6/h6H,4-5H2,1-3H3 |
InChI 键 |
DITCDPLFTQQXDA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCO[Ge](O1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


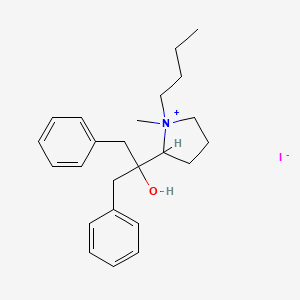

![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
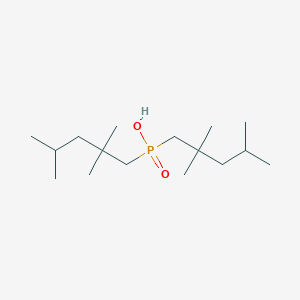
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
